molecular formula C21H23N3O4S B2612785 N-(4-(N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1286727-13-6

N-(4-(N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2612785
CAS No.: 1286727-13-6
M. Wt: 413.49
InChI Key: VPQVOQDTRYLLNS-UHFFFAOYSA-N
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Description

N-(4-(N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a sulfonamide group, a furan ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)isobutyramide likely involves multiple steps, including the formation of the sulfonamide bond and the attachment of the furan and pyridine rings. Typical synthetic routes might include:

    Formation of the Sulfonamide Bond: This could involve the reaction of a sulfonyl chloride with an amine under basic conditions.

    Attachment of the Furan and Pyridine Rings: These steps might involve nucleophilic substitution reactions or coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity while minimizing costs and environmental impact. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-(4-(N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)isobutyramide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The furan and pyridine rings might interact with specific molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Known for their antibacterial properties.

    Furan Derivatives: Often used in pharmaceuticals and agrochemicals.

    Pyridine Derivatives: Common in drugs and pesticides.

Uniqueness

The unique combination of the sulfonamide group with furan and pyridine rings might confer specific biological activities or chemical reactivity that distinguishes it from other compounds.

Properties

IUPAC Name

N-[4-[furan-2-ylmethyl(pyridin-2-ylmethyl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-16(2)21(25)23-17-8-10-20(11-9-17)29(26,27)24(15-19-7-5-13-28-19)14-18-6-3-4-12-22-18/h3-13,16H,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQVOQDTRYLLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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